molecular formula C19H21NO4 B12326455 (9H-Fluoren-9-yl)methyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate

(9H-Fluoren-9-yl)methyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate

Cat. No.: B12326455
M. Wt: 327.4 g/mol
InChI Key: YOKDHMTZJSRRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-d-Threoninol, also known as 9H-fluoren-9-ylmethyl (1S,2S)-2-hydroxy-1-(hydroxymethyl)propylcarbamate, is a derivative of threonine, an amino acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has a molecular weight of 327.38 and is often utilized in the field of organic chemistry for the synthesis of complex peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-Threoninol typically involves the protection of the amino group of threonine using the fluorenylmethoxycarbonyl (Fmoc) group. This process can be achieved through various synthetic routes, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Fmoc group is introduced to the threonine molecule using reagents such as Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA) or piperidine .

Industrial Production Methods

Industrial production of Fmoc-d-Threoninol follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of protective groups like Fmoc is crucial in preventing side reactions and ensuring the integrity of the peptide chain .

Chemical Reactions Analysis

Types of Reactions

Fmoc-d-Threoninol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the regeneration of the hydroxyl group .

Scientific Research Applications

Fmoc-d-Threoninol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fmoc-d-Threoninol involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions using reagents like piperidine. This allows for the selective deprotection of the amino group, enabling the sequential addition of amino acids to form the desired peptide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-d-Threoninol is unique due to its specific structure, which includes both a hydroxyl group and a protected amino group. This allows for versatile chemical modifications and applications in peptide synthesis. Its ability to undergo various chemical reactions and its stability under different conditions make it a valuable compound in organic chemistry .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1,3-dihydroxybutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDHMTZJSRRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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